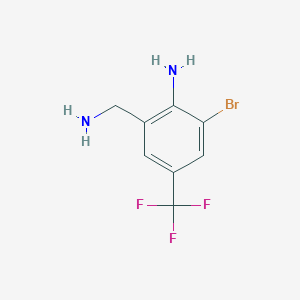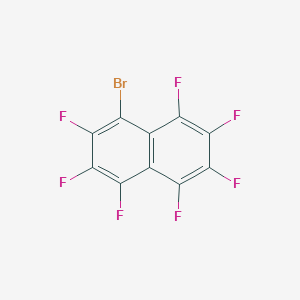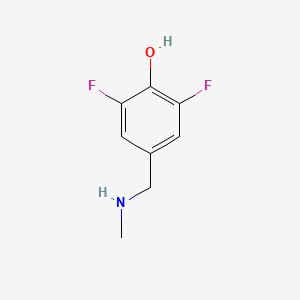
2,6-Difluoro-4-((methylamino)methyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Difluoro-4-((methylamino)methyl)phenol: is a chemical compound with the following molecular formula:
C8H9F2NO
and a molecular weight of 155.17 g/mol . It contains a phenolic ring substituted with fluorine atoms and a methylamino group.Métodos De Preparación
Synthetic Routes: The synthesis of this compound involves introducing fluorine atoms onto a phenolic ring. One common method is the Suzuki–Miyaura coupling reaction, which joins chemically differentiated fragments using a palladium catalyst. In this process, oxidative addition occurs with electrophilic organic groups, while transmetalation transfers nucleophilic organic groups from boron to palladium .
Reaction Conditions: The specific conditions for the synthesis depend on the chosen synthetic route. the Suzuki–Miyaura coupling typically employs mild and functional group-tolerant reaction conditions.
Industrial Production: Industrial-scale production methods may involve variations of the Suzuki–Miyaura coupling or other fluorination strategies. detailed industrial processes are proprietary and may not be widely available.
Análisis De Reacciones Químicas
Reactivity: 2,6-Difluoro-4-((methylamino)methyl)phenol can undergo various reactions, including oxidation, reduction, and substitution. Common reagents include boron-based compounds (e.g., boronic acids), palladium catalysts, and fluorinating agents.
Major Products: The major products formed from these reactions include derivatives of the phenolic ring, such as fluorinated phenols or substituted amines.
Aplicaciones Científicas De Investigación
This compound finds applications in several fields:
Chemistry: As a building block for designing new molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Developing potential drugs or imaging agents.
Industry: Incorporating fluorinated compounds into materials or catalysts.
Mecanismo De Acción
The exact mechanism by which 2,6-Difluoro-4-((methylamino)methyl)phenol exerts its effects depends on its specific applications. It may interact with cellular receptors, enzymes, or other molecular targets.
Propiedades
Fórmula molecular |
C8H9F2NO |
|---|---|
Peso molecular |
173.16 g/mol |
Nombre IUPAC |
2,6-difluoro-4-(methylaminomethyl)phenol |
InChI |
InChI=1S/C8H9F2NO/c1-11-4-5-2-6(9)8(12)7(10)3-5/h2-3,11-12H,4H2,1H3 |
Clave InChI |
RWAKSPAHXLBPLD-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=CC(=C(C(=C1)F)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-phenoxyphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12953759.png)


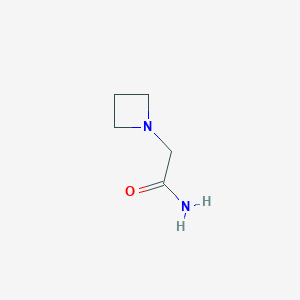
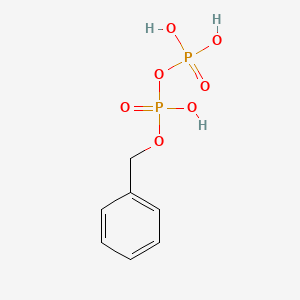

![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tridecanethioate;azane](/img/structure/B12953792.png)

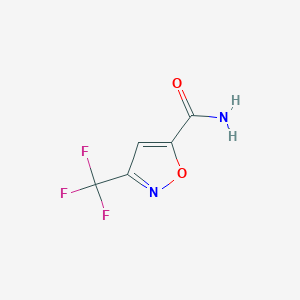


![2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-7-amine](/img/structure/B12953828.png)
